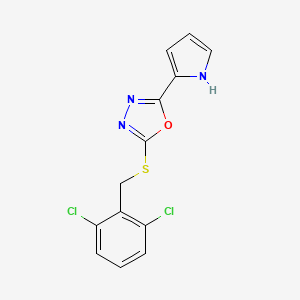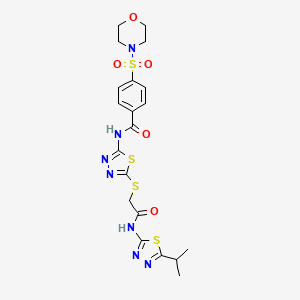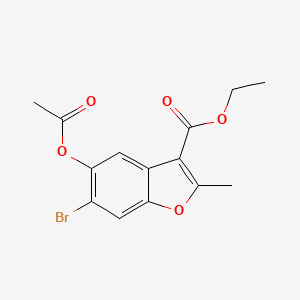![molecular formula C13H16ClNO2 B2689046 N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide CAS No. 2411238-80-5](/img/structure/B2689046.png)
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine A1 receptor agonists. It was first synthesized in the early 1990s and has since been used extensively in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor activation.
作用機序
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide acts as an agonist for adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase, resulting in a decrease in cyclic AMP levels. This, in turn, leads to the inhibition of protein kinase A, which regulates a variety of cellular processes.
Biochemical and Physiological Effects:
Activation of adenosine A1 receptors by N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has been shown to have a wide range of physiological and biochemical effects. These include the inhibition of neurotransmitter release, vasodilation, bronchoconstriction, and the inhibition of cardiac function. N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has also been shown to have neuroprotective effects and to modulate pain perception.
実験室実験の利点と制限
One of the main advantages of using N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide in scientific research is its high selectivity for adenosine A1 receptors. This allows researchers to investigate the specific effects of adenosine A1 receptor activation without the confounding effects of non-specific receptor activation. However, one limitation of using N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide is its relatively low potency compared to other adenosine A1 receptor agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.
将来の方向性
There are several future directions for research involving N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has been shown to increase slow-wave sleep in rats, suggesting that adenosine A1 receptor activation may be a potential target for the treatment of sleep disorders. Another area of interest is the role of adenosine A1 receptors in the regulation of inflammation. Recent studies have suggested that adenosine A1 receptor activation may have anti-inflammatory effects, making it a potential target for the treatment of inflammatory diseases.
合成法
The synthesis of N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide involves several steps, starting with the reaction of 4-chloro-2-methylphenol with propargyl bromide to form 4-chloro-2-methylphenylpropargyl ether. This intermediate is then reacted with 3-chloropropylamine to form N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide. The final product is obtained by purification through column chromatography.
科学的研究の応用
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor activation. Its application includes studying the effects of N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide on the cardiovascular system, respiratory system, and the central nervous system. N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has also been used to investigate the role of adenosine A1 receptors in pain modulation, sleep regulation, and neuroprotection.
特性
IUPAC Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-13(16)15-7-4-8-17-12-6-5-11(14)9-10(12)2/h3,5-6,9H,1,4,7-8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYVYJGNSVCDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2688965.png)

![methyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2688969.png)


![8-{[3-(3-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2688972.png)

![1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B2688978.png)


![2-(Benzimidazol-1-yl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2688982.png)
![N-(3,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2688983.png)

